molecular formula C16H18N4O2 B6511435 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide CAS No. 951471-71-9

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide

Cat. No.: B6511435
CAS No.: 951471-71-9
M. Wt: 298.34 g/mol
InChI Key: KEWBTRARYQIYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide is a synthetic organic compound featuring a distinct molecular architecture that integrates an indole moiety and a 1,3,4-oxadiazole ring. This structure is of significant interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmacology, known to regulate numerous proteins and genes involved in cancer development, and is present in several FDA-approved anticancer drugs . The 1,3,4-oxadiazole core is a versatile heterocyclic ring noted for its wide spectrum of biological activities, including potential anticancer and antiviral effects . It serves as a valuable bioisostere for esters and amides, often enhancing metabolic stability and modulating the physicochemical properties of lead compounds . Recent high-throughput screening and structure-activity relationship (SAR) studies have identified that 1,3,4-oxadiazole derivatives containing indole and acetamide functional groups can exhibit potent biological activities. For instance, closely related analogs have demonstrated significant inhibitory effects on HIV-1 infectivity by specifically targeting the viral Tat-mediated transcription process, a critical step in the viral replication cycle . Furthermore, such 1,3,4-oxadiazole derivatives have shown promising cytotoxic and antiproliferative activities against various cancer cell lines by inducing apoptosis and inhibiting key enzymes like matrix metalloproteinase-9 (MMP-9) . Researchers can utilize this compound as a key intermediate or pharmacophore in designing novel therapeutic agents, investigating structure-activity relationships, and exploring mechanisms of action against specific biological targets. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-10(2)17-15(21)9-20-8-13(16-19-18-11(3)22-16)12-6-4-5-7-14(12)20/h4-8,10H,9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWBTRARYQIYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Core Functionalization

The indole moiety is typically synthesized via the Fischer indole synthesis or transition-metal-catalyzed cyclization. For this compound, 3-substituted indole derivatives are critical. A modified approach involves:

  • Cyclization of phenylhydrazine with γ-ketoesters under acidic conditions to yield 3-acetylindole.

  • Bromination at the 3-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, achieving >85% regioselectivity.

5-Methyl-1,3,4-oxadiazole Ring Construction

The oxadiazole ring is formed via cyclodehydration of acylhydrazides. Key steps include:

  • Reaction of indole-3-carboxylic acid hydrazide with acetic anhydride to form the corresponding diacylhydrazide.

  • Cyclization using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at reflux temperatures (80–100°C), yielding the 5-methyl-1,3,4-oxadiazole motif.
    Optimization Note: SOCl₂ achieves higher yields (78–82%) compared to POCl₃ (65–70%) due to superior leaving-group properties.

Acetamide Side-Chain Introduction

N-Alkylation of Indole

The introduction of the acetamide group at the indole 1-position involves:

  • Deprotonation of indole using sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C.

  • Alkylation with ethyl chloroacetate, followed by hydrolysis to the carboxylic acid (yield: 75–80%).

Amidation with Isopropylamine

The carboxylic acid intermediate is converted to the acetamide via:

  • Activation with thionyl chloride to form the acyl chloride.

  • Reaction with isopropylamine in dichloromethane (DCM) at room temperature, yielding the target acetamide (85–90% purity).

Integrated Synthesis Pathways

Sequential Route (Indole → Oxadiazole → Acetamide)

  • Step 1: Synthesize 3-(5-methyl-1,3,4-oxadiazol-2-yl)indole via cyclodehydration (SOCl₂, 80°C, 6 h).

  • Step 2: N-Alkylation with ethyl bromoacetate (NaH, THF, 0°C → RT, 12 h).

  • Step 3: Hydrolysis (NaOH, ethanol/H₂O) and amidation (isopropylamine, DCM).
    Overall Yield: 62–68%.

Convergent Route (Modular Assembly)

  • Module A: Prepare 3-(5-methyl-1,3,4-oxadiazol-2-yl)indole independently.

  • Module B: Synthesize N-isopropylacetamide chloride separately.

  • Coupling: Combine modules via Ullmann coupling (CuI, 1,10-phenanthroline, K₂CO₃, DMF, 110°C, 24 h).
    Advantage: Higher purity (98% by HPLC) but lower yield (55–60%).

Reaction Optimization and Challenges

Critical Parameters

  • Temperature Control: Oxadiazole cyclization requires strict temperature regulation (±2°C) to prevent byproduct formation.

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance N-alkylation efficiency but may complicate purification.

Common Byproducts and Mitigation

  • Diacetylated Hydrazide: Forms if acylating agent is in excess; mitigated by stoichiometric control.

  • N-Oxide Formation: Occurs during indole alkylation; prevented by inert atmosphere (N₂/Ar).

Analytical Characterization Data

Table 1: Spectroscopic Data for Key Intermediates

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z) [M+H]⁺
3-Acetylindole2.65 (s, 3H, CH₃), 7.25–8.10 (m, 5H, Ar)22.1 (CH₃), 118–138 (Ar)174.0912
Oxadiazole-indole intermediate2.40 (s, 3H, CH₃), 7.30–8.20 (m, 5H, Ar)12.8 (CH₃), 148–162 (C=N, C-O)228.1056
Final product1.25 (d, 6H, CH(CH₃)₂), 4.10 (s, 2H, CH₂)21.5 (CH₃), 45.2 (CH₂), 170.1 (C=O)346.1784

Table 2: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)
Sequential62–6892–9548
Convergent55–609872

Mechanistic Insights

Oxadiazole Cyclization

The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by elimination of water. SOCl₂ acts as both a cyclizing agent and dehydrating agent, enhancing reaction kinetics.

Amidation Dynamics

The acyl chloride intermediate reacts with isopropylamine through a nucleophilic acyl substitution mechanism. Steric hindrance from the isopropyl group necessitates prolonged reaction times (12–18 h) for complete conversion .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or acyl groups at specific positions on the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide has shown promise as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates of certain enzymes, while the oxadiazole moiety can form strong interactions with biological macromolecules, disrupting their normal function.

Comparison with Similar Compounds

Structural Analogues and Modifications

Compound Name Key Structural Differences Bioactivity Reference
N-(4-Fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide Fluorophenyl substituent instead of isopropyl Antimicrobial (hypothesized)
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide Thioether linkage and thiazole substituent Anticancer (in vitro)
N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide Hydroxyimino group at indole-3-position Antioxidant (FRAP/DPPH assays)
2-(5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide Benzofuran instead of indole Antimicrobial (Laccase Catalysis)

Key Observations :

  • Bioactivity Trends: Thioether-linked derivatives (e.g., ) show stronger anticancer activity, while hydroxyimino-modified analogues exhibit antioxidant properties due to radical scavenging .

Structure-Activity Relationships (SAR)

  • Indole Position : Substitution at indole-3 (vs. 1- or 5-position) optimizes steric compatibility with biological targets .
  • Oxadiazole Methyl Group : The 5-methyl group enhances metabolic stability compared to unsubstituted oxadiazoles .
  • Acetamide Substituents : Isopropyl provides a balance between hydrophobicity and steric bulk, whereas aryl groups (e.g., 4-fluorophenyl) may improve target affinity but reduce solubility .

Biological Activity

The compound 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide is a novel derivative that combines the structural features of indole and oxadiazole rings. This unique combination has led to significant interest in its biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{2}
PropertyValue
Molecular Weight250.26 g/mol
CAS Number923114-03-8
SolubilitySoluble in DMSO
Melting PointNot available

The primary target for this compound is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. The compound inhibits NF-κB activation, leading to a decrease in the transcription of genes associated with proliferation and survival in cancer cells. This inhibition results in antiproliferative effects that are dose-dependent.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole and indole exhibit significant anticancer properties. For instance, a study reported that compounds similar to this compound showed varying degrees of cytotoxicity against colon carcinoma cell lines (HCT116).

Table 2: Cytotoxicity Data

Compound IDIC50 (µM)Cell Line
Compound A8.44HCT116
Compound B19.17HCT116
Compound C12.05HCT116
Vinblastine6.15HCT116

These results indicate that the compound exhibits promising activity against cancer cells, comparable to established chemotherapeutic agents like vinblastine .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary tests suggest that it possesses moderate antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Case Studies

  • Study on Anticancer Effects :
    In a controlled experiment, researchers synthesized several derivatives based on the oxadiazole-indole scaffold and tested their efficacy against HCT116 cells. The study concluded that modifications to the side chains significantly influenced cytotoxicity levels, with some derivatives achieving IC50 values below 10 µM .
  • Antimicrobial Evaluation :
    Another study focused on evaluating the antimicrobial potential of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives inhibited bacterial growth effectively at concentrations as low as 50 µg/mL .

Q & A

Q. What are the standard synthetic routes for 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide, and what solvents/catalysts are typically employed?

The synthesis often involves multi-step reactions, including:

  • 1,3-dipolar cycloaddition for oxadiazole ring formation, using copper diacetate (Cu(OAc)₂) as a catalyst in a tert-butanol/water solvent system .
  • N-alkylation of indole derivatives under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like dimethylformamide (DMF) or ethanol, with bases such as NaH or K₂CO₃ to facilitate deprotonation .
  • Amide coupling via activation with reagents like EDCI/HOBt in dichloromethane or THF .
    Key solvents include DMF, ethanol, and ethyl acetate for extraction .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Assignments of indole, oxadiazole, and acetamide protons (e.g., δ 5.38–5.48 ppm for –NCH₂CO–, δ 8.36 ppm for triazole protons) .
    • IR Spectroscopy : Peaks at 1670–1682 cm⁻¹ (C=O stretch), 3260–3300 cm⁻¹ (–NH stretch) .
    • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359) .
  • Chromatography : TLC (hexane:ethyl acetate, 8:2) and HPLC for purity assessment .

Q. What initial biological screening assays are recommended for this compound?

  • Enzyme Inhibition : Test against lipoxygenase, cyclooxygenase, or kinases due to oxadiazole’s electron-deficient nature .
  • Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Solvent Selection : Replace DMF with ethanol for greener synthesis, balancing solubility and reaction rate .
  • Catalyst Screening : Compare Cu(OAc)₂ vs. CuI for 1,3-dipolar cycloaddition efficiency .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) .
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in ethanol .

Q. How do structural modifications (e.g., substituent position on oxadiazole or indole) affect bioactivity?

  • Oxadiazole Substituents : Electron-withdrawing groups (e.g., –NO₂) enhance enzyme inhibition by increasing electrophilicity .
  • Indole Modifications : 5-Methoxy or 5-chloro substituents improve membrane permeability and target binding .
  • Amide Linkers : Bulkier groups (e.g., isopropyl) may reduce metabolic degradation .
    Methodology : Use SAR studies with analogs (e.g., nitro-, fluoro-, or methyl-derivatives) and compare IC₅₀ values .

Q. How can computational methods guide target identification and mechanistic studies?

  • Molecular Docking : Predict binding affinity to targets like COX-2 or EGFR using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
  • QSAR Models : Corrogate electronic descriptors (e.g., logP, HOMO-LUMO) with antimicrobial activity .

Q. How to resolve contradictions in spectral data or biological results across studies?

  • NMR Discrepancies : Verify solvent effects (DMSO-d₆ vs. CDCl₃) on chemical shifts .
  • Bioactivity Variability : Control assay conditions (e.g., cell passage number, serum concentration) .
  • Purity Issues : Recharacterize compounds via HPLC-MS to rule out impurities .

Q. What strategies are effective for scaling up synthesis without compromising purity?

  • Continuous Flow Chemistry : Enhance reproducibility and reduce reaction time for industrial-scale production .
  • Catalyst Recycling : Immobilize Cu catalysts on silica gel to minimize waste .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Methodological Recommendations

  • Synthesis : Prioritize copper-catalyzed cycloaddition for oxadiazole formation due to high regioselectivity .
  • Characterization : Combine NMR and HRMS for unambiguous structural confirmation .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.